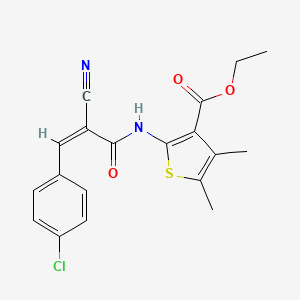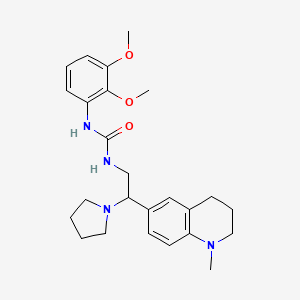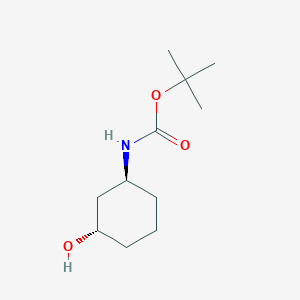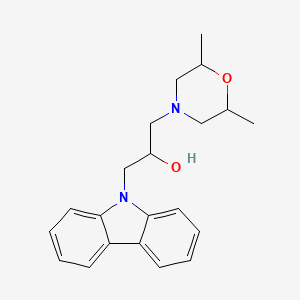
1-(9H-carbazol-9-yl)-3-(2,6-dimethylmorpholino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9H-carbazol-9-yl)-3-(2,6-dimethylmorpholino)propan-2-ol, also known as GSK1292263, is a novel compound that has been extensively studied in scientific research for its potential therapeutic applications.
Applications De Recherche Scientifique
Photophysical Properties and Applications in Materials Science
The heteroleptic cationic Ir(III) complexes, incorporating carbazole derivatives, exhibit photophysical properties with dual-emission, aggregation-induced fluorescence, and phosphorescence emission. These complexes demonstrate potential for designing smart luminescent materials with applications in data security protection due to their piezochromic and vapochromic behaviors, offering a strategy for the development of materials with tunable emissions and mechanoluminescence (Zhongming Song et al., 2016).
OLEDs and Photophysics of Carbazole Derivatives
Carbazole-substituted anthracene derivatives have been synthesized and used as the light-emitting layer in organic light-emitting diodes (OLEDs), showing strong blue emissions and high quantum efficiencies. These findings suggest the suitability of carbazole and anthracene derivatives for high-performance, non-doped blue light-emitting devices, indicating their potential in advanced display technologies (Yu‐Chen Chang et al., 2013).
Chemical Synthesis and Characterization
1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol, synthesized via condensation, has been thoroughly characterized, including its physical analysis and computational studies. This compound's synthesis and characterization highlight the versatility of carbazole derivatives in chemical synthesis, offering insights into their structural and electronic properties (I. Warad et al., 2018).
Antimicrobial Activities of Carbazole Derivatives
New heterocyclic derivatives of 9H-carbazole have shown promising antimicrobial activities, suggesting their potential in developing new therapeutic agents. The synthesis and bioactivity evaluation of these derivatives underscore the pharmacological relevance of carbazole-based compounds in addressing microbial resistance (N. Salih et al., 2016).
Propriétés
IUPAC Name |
1-carbazol-9-yl-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-15-11-22(12-16(2)25-15)13-17(24)14-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-10,15-17,24H,11-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEPOPVDLPKRBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-carbazol-9-yl)-3-(2,6-dimethylmorpholino)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

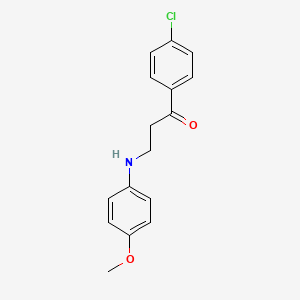

![3-[(2,4-dichlorophenoxy)methyl]-4-methyl-5-(nitromethyl)-4H-1,2,4-triazole](/img/structure/B2406812.png)
![(E)-6-(3,4-dimethoxystyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2406815.png)
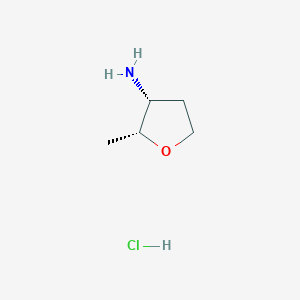
![5,6-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2406819.png)

![N-[(2-Tert-butylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2406821.png)
![Ethyl 4-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2406824.png)
![Ethyl 4-[(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylamino]benzoate](/img/structure/B2406828.png)
![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2406829.png)
